N-(2,6-difluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide N-(2,6-difluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 941974-88-5
VCID: VC6466958
InChI: InChI=1S/C19H16F2N4O2S/c1-11-16(17(26)22-10-13-14(20)8-5-9-15(13)21)28-19(23-11)25-18(27)24-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,22,26)(H2,23,24,25,27)
SMILES: CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=C(C=CC=C3F)F
Molecular Formula: C19H16F2N4O2S
Molecular Weight: 402.42

N-(2,6-difluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

CAS No.: 941974-88-5

Cat. No.: VC6466958

Molecular Formula: C19H16F2N4O2S

Molecular Weight: 402.42

* For research use only. Not for human or veterinary use.

N-(2,6-difluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide - 941974-88-5

Specification

CAS No. 941974-88-5
Molecular Formula C19H16F2N4O2S
Molecular Weight 402.42
IUPAC Name N-[(2,6-difluorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C19H16F2N4O2S/c1-11-16(17(26)22-10-13-14(20)8-5-9-15(13)21)28-19(23-11)25-18(27)24-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,22,26)(H2,23,24,25,27)
Standard InChI Key OWCHCKGHUHZZSG-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=C(C=CC=C3F)F

Introduction

This section would typically include:

  • Chemical Name: N-(2,6-difluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide.

  • Molecular Formula: To be determined based on structural data.

  • Molecular Weight: Calculated from the molecular formula.

  • Structure: A visual representation of the molecule (if available).

Synthesis

Details about the synthesis process would include:

  • Reagents and Precursors: Identification of starting materials and reagents used.

  • Reaction Conditions: Temperature, solvents, catalysts, and reaction times.

  • Purification Methods: Techniques such as recrystallization or chromatography.

Example Table: Reaction Conditions

StepReagents/ConditionsYield (%)
1Starting material A + B80%
2Intermediate + C75%

Characterization

Characterization techniques provide confirmation of the compound's structure:

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^13C spectra.

    • Infrared (IR) spectroscopy for functional group identification.

    • Mass Spectrometry (MS) for molecular weight determination.

  • Crystallography:

    • X-ray diffraction to determine crystal structure.

Example Table: Spectroscopic Data

TechniqueObserved Peaks/ValuesInterpretation
1H^1H-NMRδ = 7.5 ppm (aromatic H)Phenyl group
IR1650 cm1^{-1}C=O stretch

Biological Activity

If applicable, this section would explore biological properties such as:

  • Antimicrobial Activity: Testing against bacterial or fungal strains.

  • Anticancer Potential: Screening against cancer cell lines.

  • Mechanism of Action: Insights from in silico docking studies.

Example Table: Biological Activity

Test Organism/Cell LineIC50_{50} Value (µM)Observations
Bacteria X10 µMModerate activity
Cancer Cell Line Y5 µMHigh potency

Applications

Potential applications might include:

  • Pharmaceutical uses (e.g., anticancer or antimicrobial agents).

  • Agrochemical applications (e.g., pest control).

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